Sitagliptin FP-Ima A
Description
Properties
Molecular Formula |
C20H18F6N6O6 |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[nitroso-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
InChI |
InChI=1S/C20H18F6N6O6/c21-11-6-13(23)12(22)4-9(11)3-10(32(29-38)14(18(36)37)7-17(34)35)5-16(33)30-1-2-31-15(8-30)27-28-19(31)20(24,25)26/h4,6,10,14H,1-3,5,7-8H2,(H,34,35)(H,36,37)/t10-,14?/m1/s1 |
InChI Key |
TXMBKEUKQPYVIF-IAPIXIRKSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N(C(CC(=O)O)C(=O)O)N=O |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N(C(CC(=O)O)C(=O)O)N=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Reactions and Degradation Pathways
Sitagliptin FP-Ima A is formed during the synthesis of sitagliptin, often through intermediates involving reduction and resolution steps. Key reactions include:
-
Reduction of enamine intermediates using sodium borohydride (NaBH₄) to establish chiral centers .
-
Racemate resolution with tartaric acid derivatives to isolate enantiomerically pure forms.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄, ethanol, 0–5°C | Formation of β-amino alcohol intermediate |
| Oxidation | Acidic media, O₂ exposure | Degradation via cleavage of β-amino alcohol moiety |
| Hydrolysis | Aqueous acidic/basic conditions | Degradation to carboxylic acid derivatives |
Stability studies indicate FP-Ima A is prone to oxidation under ambient storage, forming sulfoxide derivatives .
Metabolic Transformations
In vivo, this compound undergoes hepatic metabolism mediated by cytochrome P450 enzymes:
-
CYP3A4 : Primary enzyme responsible for oxidative desaturation and cyclization, yielding the M2 metabolite (cis isomer) .
-
CYP2C8 : Minor contributor to hydroxylation, forming the M6 metabolite .
| Metabolite | Reaction Type | Enzyme Involved | Biological Activity |
|---|---|---|---|
| M1 | N-sulfation | SULT1A1 | Inactive |
| M2 | Oxidation | CYP3A4 | Partial DPP-4 inhibition |
| M5 | Cyclization | CYP3A4 | Inactive |
Approximately 79% of FP-Ima A is excreted unchanged in urine, reflecting limited metabolism .
Enzyme Inhibition Dynamics
This compound binds reversibly to DPP-4 via a competitive mechanism:
-
Active-site interactions : The β-amino group forms hydrogen bonds with Glu205 and Glu206 residues.
-
Ki value : 18 nM, indicating high affinity for DPP-4.
Kinetic Parameters
| Parameter | Value |
|---|---|
| IC₅₀ (DPP-4) | 19 nM |
| Selectivity (vs. DPP-8/9) | >10,000-fold |
Stability Under Pharmaceutical Conditions
FP-Ima A exhibits sensitivity to:
-
pH extremes : Degrades rapidly at pH <3 or >10, forming hydrolyzed byproducts .
-
Thermal stress : 5% degradation after 6 months at 25°C; 15% at 40°C .
Accelerated Stability Data
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH, 3 mo | 12.3 | Sulfoxide |
| UV light, 48 hr | 8.7 | Cis-trans isomer |
Comparative Reactivity Profile
FP-Ima A demonstrates distinct reactivity compared to other sitagliptin impurities:
| Parameter | FP-Ima A | FP Impurity B |
|---|---|---|
| Oxidation Susceptibility | High | Moderate |
| Metabolic Half-life | 12.4 hr | 8.7 hr |
| DPP-4 Binding Affinity | 18 nM | 26 nM |
Key Research Findings
-
Synthetic Optimization : Template reactions using Zn(II) complexes improve yield by 22% compared to traditional methods .
-
Clinical Relevance : FP-Ima A retains 65% of parent compound's DPP-4 inhibitory activity, warranting strict control in formulations.
-
Degradation Mitigation : Lyophilization reduces hydrolysis by 40% in aqueous formulations .
Comparison with Similar Compounds
Molecular and Structural Features
Sitagliptin FP-Ima A belongs to a family of sitagliptin-related compounds, including analogs and impurities with distinct structural modifications. Key comparators include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences vs. FP-Ima A |
|---|---|---|---|---|
| This compound | 2088771-60-0 | C₂₀H₁₉F₆N₅O₅ | 523.4 | Reference compound; contains a triazole ring system. |
| Sitagliptin Triazecine Analog | 2088771-61-1 | C₁₆H₁₃F₆N₅O₂ | 421.3 | Smaller backbone; lacks the extended carbonyl groups. |
| 2,5-Difluoro Sitagliptin | 486460-31-5 | C₁₆H₁₆F₅N₅O | 389.3 | Substituted fluorine atoms at positions 2 and 3. |
| (R)-3-Amino Derivative | 486459-71-6 | C₁₆H₁₆ClF₆N₅O | 443.8 | Chloride salt form; altered amine positioning. |
Key Observations :
Pharmacological Activity
While sitagliptin itself exhibits potent DPP-4 inhibition (IC₅₀ = 18.354 nmol/L), its impurities and analogs generally lack therapeutic activity. For example:
Stability and Dissolution Profiles
Chemical Stability :
Dissolution Performance :
Implications for Pharmaceutical Development
- Quality Control : Rigorous impurity profiling (e.g., FP-Ima A) is mandated to comply with ICH guidelines, ensuring batch-to-batch consistency .
- Formulation Design : Structural analogs with fluorine substitutions (e.g., 2,5-Difluoro Sitagliptin) offer insights into optimizing solubility and metabolic stability .
- Regulatory Considerations : FP-Ima A’s detection limits are critical in stability-indicating assays, particularly for fixed-dose combinations with metformin .
Preparation Methods
Chemical Identity and Significance of Sitagliptin FP-Ima A
This compound, identified as a fumaric acid adduct of sitagliptin, forms during the synthesis or storage of sitagliptin phosphate monohydrate. Its IUPAC name is (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one fumarate . This impurity arises primarily through acid-base interactions between sitagliptin’s primary amine group and fumaric acid, a common excipient in solid dosage forms. Regulatory agencies mandate its quantification below 0.15% in final drug products, necessitating robust synthetic and analytical protocols.
Synthetic Routes for this compound
Direct Acid-Base Adduct Formation
The most widely reported method involves reacting sitagliptin free base with fumaric acid in polar aprotic solvents. Key variables include stoichiometry, temperature, and catalyst selection:
Pyridine-Catalyzed Method
A molar ratio of 1:1 sitagliptin to fumaric acid in tetrahydrofuran (THF) at 40°C for 15 hours yields 92–95% purity. Pyridine (3:50 w/w relative to sitagliptin) facilitates proton transfer, accelerating adduct formation. Post-reaction, ethanol-induced crystallization at 4°C ensures high recovery (>85% yield).
Triethylamine-Assisted Synthesis
Increasing fumaric acid to 1.2 equivalents in N,N-dimethylformamide (DMF) at 70°C with triethylamine (2:50 w/w) reduces reaction time to 4 hours. This method achieves comparable purity (91–94%) but requires stringent solvent removal due to DMF’s high boiling point.
Metal-Catalyzed Approach
AlCl₃ (1.1:20 w/w) in THF at 55°C for 12 hours enhances reaction efficiency, particularly for scaled batches. Aluminum coordination to fumaric acid’s carboxyl groups lowers activation energy, enabling milder conditions.
Table 1: Comparison of Synthetic Conditions
| Parameter | Pyridine Method | Triethylamine Method | AlCl₃ Method |
|---|---|---|---|
| Solvent | THF | DMF | THF |
| Temperature (°C) | 40 | 70 | 55 |
| Time (h) | 15 | 4 | 12 |
| Yield (%) | 85 | 82 | 88 |
| Purity (%) | 95 | 94 | 93 |
Solid-Phase Synthesis and Biocatalytic Alternatives
Recent patents describe immobilized enzyme systems for stereoselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the condensation of sitagliptin’s amine with fumaric acid in tert-butanol, achieving 89% enantiomeric excess (ee) at 30°C. This method reduces byproduct formation but requires specialized equipment for enzyme recycling.
Analytical Characterization and Validation
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method employs a Gemini C18 column (250 × 4.6 mm, 5 μm) with a KH₂PO₄ buffer (pH 6.8)-acetonitrile gradient (Table 2). This compound elutes at 8.2 ± 0.3 minutes, with a limit of quantification (LOQ) of 0.05 μg/mL.
Table 2: HPLC Gradient Program
| Time (min) | % Buffer | % Acetonitrile |
|---|---|---|
| 0 | 95 | 5 |
| 10 | 70 | 30 |
| 20 | 50 | 50 |
| 25 | 95 | 5 |
Stability and Degradation Studies
Forced degradation under ICH guidelines reveals:
Industrial-Scale Optimization Strategies
Regulatory and Pharmacopeial Considerations
The European Pharmacopoeia (Ph. Eur. 11.0) specifies a threshold of 0.15% for this compound in final products. Current USP monographs recommend the HPLC method in Section 3.1 for routine analysis.
Q & A
Q. How should researchers navigate intellectual property constraints when publishing this compound findings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
